molecular formula C11H18N2O2S B11965485 N-[4-(diethylamino)phenyl]methanesulfonamide CAS No. 74385-04-9

N-[4-(diethylamino)phenyl]methanesulfonamide

Cat. No.: B11965485
CAS No.: 74385-04-9
M. Wt: 242.34 g/mol
InChI Key: RRDYLABGYWDHFB-UHFFFAOYSA-N
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Description

N-[4-(diethylamino)phenyl]methanesulfonamide is an organic compound with a molecular formula of C11H18N2O2S It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a phenyl ring, which is further substituted with a diethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(diethylamino)phenyl]methanesulfonamide typically involves the reaction of 4-(diethylamino)aniline with methanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-(diethylamino)aniline+methanesulfonyl chlorideThis compound+HCl\text{4-(diethylamino)aniline} + \text{methanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 4-(diethylamino)aniline+methanesulfonyl chloride→this compound+HCl

The reaction is usually performed in an organic solvent like dichloromethane at low temperatures to control the reaction rate and improve yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(diethylamino)phenyl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-[4-(diethylamino)phenyl]methanesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antimicrobial properties.

    Biology: The compound is studied for its interactions with biological molecules and its potential as a biochemical probe.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[4-(diethylamino)phenyl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, in medicinal chemistry, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The exact pathways and molecular targets depend on the specific application and the structure of the compound being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-2-(diethylamino)ethylmethanesulfonamide
  • N-[4-(diethylamino)-2-methylphenyl]methanesulfonamide
  • N-2-(diethylamino)ethylmethanesulfonamide hydrochloride

Uniqueness

N-[4-(diethylamino)phenyl]methanesulfonamide is unique due to the presence of the diethylamino group, which imparts specific electronic and steric properties to the molecule. This makes it particularly useful in the design of compounds with targeted biological activity, as the diethylamino group can enhance the compound’s ability to interact with specific molecular targets.

Properties

CAS No.

74385-04-9

Molecular Formula

C11H18N2O2S

Molecular Weight

242.34 g/mol

IUPAC Name

N-[4-(diethylamino)phenyl]methanesulfonamide

InChI

InChI=1S/C11H18N2O2S/c1-4-13(5-2)11-8-6-10(7-9-11)12-16(3,14)15/h6-9,12H,4-5H2,1-3H3

InChI Key

RRDYLABGYWDHFB-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NS(=O)(=O)C

Origin of Product

United States

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